molecular formula C13H11BrN4O2 B12159876 N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B12159876
M. Wt: 335.16 g/mol
InChI Key: FLILUJVHWQCRMO-IDUWFGFVSA-N
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Description

N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and a carbohydrazide group, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide can be achieved through the condensation reaction of 5-bromo-2-methoxybenzaldehyde with pyrazine-2-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Substituted derivatives where the bromine atom is replaced by another group.

Scientific Research Applications

N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N’-[(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide: Similar structure but with different substituents on the benzene ring.

    N’-[(3-chlorophenyl)methylidene]imidazo[1,2-a]pyrazine-2-carbohydrazide: Contains a chlorophenyl group instead of a bromomethoxyphenyl group.

Uniqueness

N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and methoxy group can enhance its ability to form hydrogen bonds and participate in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H11BrN4O2

Molecular Weight

335.16 g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H11BrN4O2/c1-20-12-3-2-10(14)6-9(12)7-17-18-13(19)11-8-15-4-5-16-11/h2-8H,1H3,(H,18,19)/b17-7-

InChI Key

FLILUJVHWQCRMO-IDUWFGFVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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